
2-(2,6-Dibromophenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2,6-Dibromophényl)acétaldéhyde est un composé organique de formule moléculaire C8H6Br2O. Il se caractérise par la présence de deux atomes de brome liés à un cycle phényle, qui est lui-même connecté à un groupe acétaldéhyde.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 2-(2,6-Dibromophényl)acétaldéhyde peut être synthétisé par plusieurs méthodes. Une approche courante implique la bromation du phénylacétaldéhyde. La réaction utilise généralement du brome (Br2) comme agent bromant en présence d'un solvant tel que le tétrachlorure de carbone (CCl4) ou le chloroforme (CHCl3). La réaction est réalisée dans des conditions contrôlées pour assurer une bromation sélective aux positions 2 et 6 du cycle phényle.
Méthodes de production industrielle
Dans les milieux industriels, la production de 2-(2,6-Dibromophényl)acétaldéhyde peut impliquer des méthodes plus efficaces et évolutives. Ces méthodes utilisent souvent des réacteurs à flux continu et des catalyseurs avancés pour atteindre des rendements et une pureté élevés. Les conditions de réaction sont optimisées pour minimiser les sous-produits et garantir une qualité constante.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2,6-Dibromophényl)acétaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique à l'aide d'agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Le groupe aldéhyde peut être réduit en alcool à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Les atomes de brome peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile. Les réactifs courants pour ces réactions incluent le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu).
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) en milieu aqueux.
Réduction : Borohydrure de sodium (NaBH4) dans le méthanol.
Substitution : Méthylate de sodium (NaOCH3) dans le méthanol.
Principaux produits formés
Oxydation : Acide 2-(2,6-Dibromophényl)acétique.
Réduction : 2-(2,6-Dibromophényl)éthanol.
Substitution : Divers phénylacétaldéhydes substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 2-(2,6-Dibromophényl)acétaldéhyde a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles. Les chercheurs étudient ses interactions avec les molécules biologiques et ses effets sur les processus cellulaires.
Médecine : Il est exploré pour ses propriétés thérapeutiques potentielles. Les études se concentrent sur sa capacité à moduler les voies biologiques et son potentiel en tant que candidat médicament.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés. Sa structure bromée le rend utile dans les retardateurs de flamme et d'autres applications industrielles.
Mécanisme d'action
Le mécanisme d'action du 2-(2,6-Dibromophényl)acétaldéhyde dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec les enzymes et les récepteurs, en modulant leur activité. Les atomes de brome peuvent participer à la liaison halogène, influençant l'affinité de liaison et la spécificité du composé. Le groupe aldéhyde peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et autres biomolécules, affectant ainsi leur fonction.
Applications De Recherche Scientifique
2-(2,6-Dibromophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: It is explored for its potential therapeutic properties. Studies focus on its ability to modulate biological pathways and its potential as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials. Its brominated structure makes it useful in flame retardants and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dibromophenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Le 2-(2,6-Dibromophényl)acétaldéhyde peut être comparé à d'autres phénylacétaldéhydes bromés :
2-(2,4-Dibromophényl)acétaldéhyde : Structure similaire mais motif de bromation différent, conduisant à des propriétés chimiques et une réactivité différentes.
2-(3,5-Dibromophényl)acétaldéhyde : Un autre isomère avec des atomes de brome à des positions différentes, affectant son comportement chimique.
2-(2,6-Dichlorophényl)acétaldéhyde : Analogue chloré avec des atomes d'halogène différents, entraînant une réactivité et des applications distinctes.
Le caractère unique du 2-(2,6-Dibromophényl)acétaldéhyde réside dans son motif de bromation spécifique, qui confère des propriétés chimiques et une réactivité uniques. Cela le rend précieux pour des applications spécifiques où d'autres isomères ou analogues peuvent ne pas être aussi efficaces.
Propriétés
Formule moléculaire |
C8H6Br2O |
|---|---|
Poids moléculaire |
277.94 g/mol |
Nom IUPAC |
2-(2,6-dibromophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6Br2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2 |
Clé InChI |
HLLGVBMZPQPUPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)CC=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


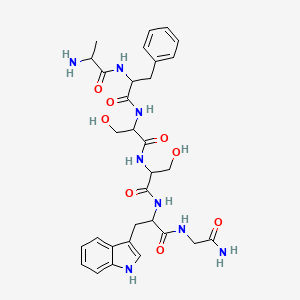
![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)

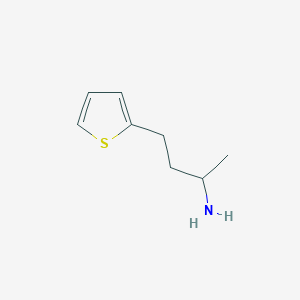
![3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12108623.png)
![3-(1H-imidazol-5-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid](/img/structure/B12108624.png)
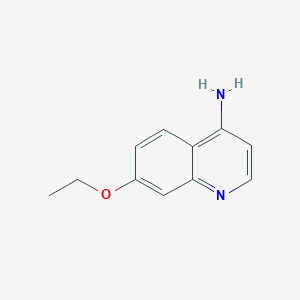
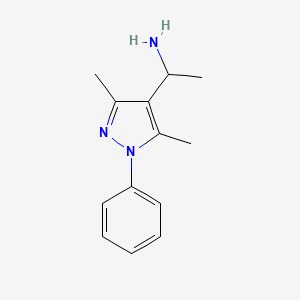

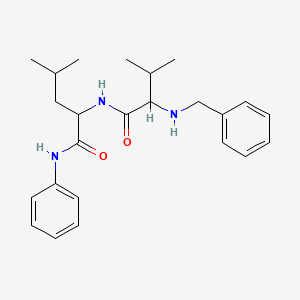


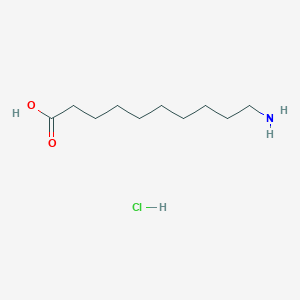
![2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid](/img/structure/B12108657.png)
